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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylpropane

Cat. No.: B145997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-bromo-2,2-dimethylpropane (also known as neopentyl bromide). The following sections

detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for acquiring these spectra. This information is

crucial for the structural elucidation, identification, and quality control of this compound in

research and development settings.

Spectroscopic Data Summary
The quantitative spectroscopic data for 1-bromo-2,2-dimethylpropane are summarized in the

tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 1-Bromo-2,2-dimethylpropane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.25 Singlet 2H -CH₂-Br

~1.05 Singlet 9H -C(CH₃)₃
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Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 1-Bromo-2,2-dimethylpropane

Chemical Shift (δ) ppm Carbon Type Assignment

~45.5 Primary (-CH₂) -CH₂-Br

~31.9 Quaternary -C(CH₃)₃

~27.2 Primary (-CH₃) -C(CH₃)₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for 1-Bromo-2,2-dimethylpropane

Wavenumber (cm⁻¹) Intensity Assignment

2958 - 2870 Strong C-H stretch (alkane)

1478 Medium -CH₂- bend (scissoring)

1395, 1367 Medium C-H bend (gem-dimethyl)

1235 Strong C-C skeletal vibration

660 - 560 Strong C-Br stretch

Sample form: Neat liquid.

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for 1-Bromo-2,2-dimethylpropane
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m/z Relative Intensity Assignment

152 Low [M+2]⁺ (containing ⁸¹Br)

150 Low [M]⁺ (containing ⁷⁹Br)

93/95 Low [C₂H₄Br]⁺

71 Moderate [C₅H₁₁]⁺ (loss of Br)

57 High (Base Peak) [C₄H₉]⁺ (tert-butyl cation)

41 Moderate [C₃H₅]⁺

29 Moderate [C₂H₅]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:

For ¹H NMR, accurately weigh approximately 5-20 mg of 1-bromo-2,2-dimethylpropane.

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1]

The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is between

4.0 and 5.0 cm.[1]

Cap the NMR tube securely to prevent evaporation of the volatile sample.

Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the

CDCl₃.[1]

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to

obtain sharp, symmetrical peaks.[1]

Tuning and Matching: The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei

to maximize signal-to-noise.[1]

Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters

include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient

number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each carbon environment. A wider spectral width (e.g., 200-250 ppm) is

required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128

or more) and a longer relaxation delay may be necessary.

Attenuated Total Reflectance (ATR) IR Spectroscopy
Protocol

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue

dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a single drop of neat 1-bromo-2,2-dimethylpropane directly onto the center of the

ATR crystal.

Instrument Setup and Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.
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For a volatile liquid like 1-bromo-2,2-dimethylpropane, a volatiles cover can be placed

over the sample and crystal to minimize evaporation during the measurement.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹ over the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction (via Gas Chromatography - GC):

Prepare a dilute solution of 1-bromo-2,2-dimethylpropane in a volatile solvent such as

dichloromethane or hexane (e.g., ~1 mg/mL).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The GC oven temperature program should be set to ensure separation from any impurities

and the solvent. An initial temperature of 40-50°C held for 1-2 minutes, followed by a ramp

to a higher temperature (e.g., 150°C) at 10-20°C/min is a typical starting point.

A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for this compound.

Mass Spectrometer Setup and Data Acquisition:

The mass spectrometer is operated in Electron Ionization (EI) mode with a standard

electron energy of 70 eV.

The ion source and transfer line temperatures should be maintained at approximately

230°C and 280°C, respectively, to prevent condensation.

Data is acquired in full scan mode over a mass range of m/z 15 to 200 to detect the

molecular ion and all relevant fragment ions.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample like 1-bromo-2,2-dimethylpropane.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

1-Bromo-2,2-dimethylpropane (Liquid)

Dissolve in CDCl3 Neat Sample Dilute in Volatile Solvent

NMR Spectrometer ATR-IR Spectrometer GC-MS System

Acquire 1H & 13C Spectra Acquire IR Spectrum Acquire Mass Spectrum

Chemical Shifts, Splitting, Integration Functional Group Identification Molecular Weight, Fragmentation

Confirm Structure of
1-Bromo-2,2-dimethylpropane
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Relationship Between Spectroscopic Data and Molecular Structure

1-Bromo-2,2-dimethylpropane Structure

Spectroscopic Techniques

Derived Structural Information

(CH₃)₃CCH₂Br

¹H NMR ¹³C NMR IR Spectroscopy Mass Spectrometry

Proton Environments (2)
Proton Ratio (2:9)

Carbon Environments (3)
Carbon Skeleton

Functional Groups:
- Alkane C-H
- C-Br bond

Molecular Weight (150/152)
Fragmentation Pattern
(e.g., tert-butyl cation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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